4-(4-Nitrophenyl)-3-(phenylsulfanyl)but-3-en-2-one
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Overview
Description
4-(4-Nitrophenyl)-3-(phenylsulfanyl)but-3-en-2-one is an organic compound characterized by the presence of a nitrophenyl group and a phenylsulfanyl group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-3-(phenylsulfanyl)but-3-en-2-one typically involves the reaction of 4-nitrobenzaldehyde with a suitable phenylsulfanyl compound under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)-3-(phenylsulfanyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenylsulfanyl derivatives.
Scientific Research Applications
4-(4-Nitrophenyl)-3-(phenylsulfanyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-3-(phenylsulfanyl)but-3-en-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylsulfanyl group can interact with thiol-containing biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)-2-butanone: Lacks the phenylsulfanyl group, leading to different chemical properties and reactivity.
4-(4-Aminophenyl)-3-(phenylsulfanyl)but-3-en-2-one: Contains an amino group instead of a nitro group, resulting in different biological activity.
Uniqueness
4-(4-Nitrophenyl)-3-(phenylsulfanyl)but-3-en-2-one is unique due to the combination of the nitrophenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
CAS No. |
223921-79-7 |
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Molecular Formula |
C16H13NO3S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-3-phenylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C16H13NO3S/c1-12(18)16(21-15-5-3-2-4-6-15)11-13-7-9-14(10-8-13)17(19)20/h2-11H,1H3 |
InChI Key |
SWRDSARWMLSEHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC=C2 |
Origin of Product |
United States |
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